2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKHOGZOMVTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=COC=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Metalation of 3-Fluorobenzoic Acid
A widely adopted method involves directed ortho-metalation (DoM) of 3-fluorobenzoic acid. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which reacts with hexachloroethane to introduce the chlorine atom at the 2-position. Subsequent acid workup yields 2-chloro-6-fluorobenzoic acid with >85% purity.
Alternative Route: Oxidation of 2-Chloro-6-Fluorotoluene
Direct oxidation of 2-chloro-6-fluorotoluene using potassium permanganate in aqueous sulfuric acid provides the carboxylic acid in 70–75% yield. However, this method requires stringent temperature control (80–90°C) to avoid over-oxidation.
Preparation of 2-(Furan-3-yl)-2-Hydroxyethylamine
Henry Reaction Followed by Reduction
Furan-3-carbaldehyde undergoes a Henry reaction with nitromethane in ethanol at 25°C, catalyzed by ammonium acetate, to form β-nitro alcohol A1 (Scheme 1). Hydrogenation of A1 over Raney nickel at 50 psi H₂ in methanol affords the target amine in 68% yield.
Scheme 1 :
$$
\text{Furan-3-carbaldehyde} \xrightarrow{\text{CH₃NO₂, NH₄OAc}} \text{β-Nitro alcohol (A1)} \xrightarrow{\text{H₂, Raney Ni}} \text{2-(Furan-3-yl)-2-hydroxyethylamine}
$$
Epoxide Ring-Opening Strategy
Epichlorohydrin reacts with furan-3-ylmagnesium bromide in THF to form furan-substituted epoxide B1 . Ammonia-mediated ring-opening at 60°C produces the desired amine with 55% yield, though regioselectivity remains a challenge.
Amide Bond Formation Strategies
Classical Acid Chloride Route
Activation of 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 2-(furan-3-yl)-2-hydroxyethylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) neutralizes HCl, yielding the amide in 82% purity (Table 1).
Table 1 : Optimization of Acid Chloride Route
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 75 | 82 |
| Base | TEA | 78 | 85 |
| Temperature (°C) | 0–5 | 82 | 88 |
Palladium-Catalyzed C–N Cross-Coupling
Adapting methodologies from Pd-catalyzed arylations, 2-chloro-6-fluoroiodobenzene reacts with the hydroxyethylamine using Pd(OAc)₂ and Xantphos in toluene at 110°C. This approach avoids acyl chloride handling but requires careful ligand selection to suppress β-hydride elimination (60% yield).
Challenges and Mitigation Strategies
Furan Ring Stability
The furan moiety is prone to ring-opening under acidic conditions. Employing mild bases (e.g., K₂CO₃) and low temperatures during amide coupling preserves furan integrity.
Hydroxyl Group Protection
Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether prior to amidation prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality with >90% efficiency.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/H₂O) confirms >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluoro-N-(2-(furan-3-yl)-2-oxoethyl)benzamide.
Reduction: Formation of 2-amino-6-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide.
Substitution: Formation of 2-methoxy-6-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
- Molecular Formula : C18H17ClFNO2
- Molecular Weight : 345.8 g/mol
- CAS Number : 2034236-60-5
The compound features a chloro and a fluoro group, which enhance its lipophilicity and biological activity. The presence of the furan ring contributes to its interaction with various biological targets, making it a candidate for drug development.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
-
Anticancer Properties :
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds containing furan moieties are known to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
-
Antimicrobial Activity :
- The compound has demonstrated potential as an antimicrobial agent against various pathogens. The presence of the furan ring enhances its ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
-
Anti-inflammatory Effects :
- Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Synthesis and Production Methods
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with substituted anilines, which undergo acylation to introduce the amide group.
-
Key Reactions :
- Cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to introduce the furan moiety.
- The reaction conditions generally require an inert atmosphere and specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
-
Industrial Production :
- For industrial applications, optimizing the synthetic route to maximize yield and minimize costs is crucial. Techniques such as continuous flow reactors can enhance scalability and control over reaction conditions.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan ring and hydroxyethyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s distinctiveness arises from its hybrid benzamide-furan-hydroxyethyl architecture. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies :
Furan isomers (3-yl vs. 2-yl) alter steric hindrance; the 3-yl position in the target compound may reduce metabolic degradation compared to 2-yl derivatives .
Biological Activity :
- Hydroxyethyl/hydroxypropyl chains correlate with improved aqueous solubility, critical for oral bioavailability. For example, the hydroxypropyl variant () shows predicted CNS activity due to balanced lipophilicity .
- Thiophene derivatives () demonstrate broader antimicrobial activity in preliminary assays, likely due to sulfur’s role in disrupting microbial membranes .
Synthetic Accessibility :
- The target compound’s synthesis is more straightforward than bifuran derivatives (), which require cross-coupling reactions (e.g., Suzuki-Miyaura) for bifuran assembly .
Biological Activity
2-Chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Chemical Formula : C12H10ClFNO3
- Molecular Weight : 253.66 g/mol
- IUPAC Name : 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
- Histone Deacetylase (HDAC) Inhibition : Similar benzamide derivatives have shown selective inhibition of HDACs, which play a crucial role in cancer cell proliferation. For instance, compounds with structural similarities demonstrated significant antiproliferative effects on cancer cell lines, indicating that 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide may exhibit similar properties .
- Antitumor Activity : Preliminary studies suggest that this compound could induce apoptosis in tumor cells by promoting cell cycle arrest. This mechanism is critical for the development of cancer therapies targeting HDAC pathways .
In Vitro Studies
Several studies have assessed the cytotoxic effects of related compounds, providing insights into the potential efficacy of 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |
| Benzamide Derivative | A549 | 5.00 | Cell cycle arrest |
In Vivo Studies
In vivo models have demonstrated the antitumor efficacy of benzamide derivatives, suggesting that similar compounds can effectively inhibit tumor growth:
- Xenograft Models : Studies indicated that certain benzamide derivatives achieved tumor growth inhibition rates exceeding 48% compared to control groups, highlighting their potential as therapeutic agents in oncology .
Case Studies
- Case Study on HDAC Inhibitors : A study investigating a series of benzamide derivatives showed that modifications at specific positions greatly influenced their HDAC inhibitory activity and subsequent antitumor effects. The findings support the hypothesis that structural variations in compounds like 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide could enhance their biological activity .
- Combination Therapy Studies : Research has indicated that combining benzamide derivatives with established chemotherapeutics (e.g., taxol) significantly enhances anticancer activity, suggesting that 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide could be explored in combination therapies for improved efficacy against resistant cancer types .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling the 2-chloro-6-fluorobenzoic acid derivative with the furan-containing hydroxyethylamine moiety. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate .
- Nucleophilic substitution : React the activated acid with 2-(furan-3-yl)-2-hydroxyethylamine under mild basic conditions (e.g., triethylamine) in anhydrous DMF or THF .
- Optimization : Control temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the benzamide backbone, furan ring protons (δ 6.2–7.4 ppm), and hydroxyethyl group (δ 3.5–4.2 ppm). 19F NMR confirms the fluorine substituent .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular ion ([M+H]+) to confirm the molecular formula (C₁₄H₁₂ClFNO₃) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a methanol/water mobile phase. UV detection at 254 nm identifies impurities .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Perform time-dependent inhibition studies using fluorogenic substrates to measure IC₅₀ values. Compare with structurally related analogs (e.g., thiophene or pyridazine derivatives) to identify critical functional groups .
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on the chloro-fluoro aromatic ring’s hydrophobic interactions and the furan’s π-stacking potential .
- Site-directed mutagenesis : Validate predicted binding residues via enzyme mutants and measure activity changes .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structural validation : Reconfirm compound identity via X-ray crystallography (as in ) or 2D-NMR to rule out isomerism or degradation .
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Compare results with positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Pool data from studies with analogous compounds (e.g., ’s quinazolinone derivatives) to identify trends in substituent effects .
Advanced: How can systematic SAR studies be conducted to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified halogen positions (e.g., 2-chloro-5-fluoro) or furan replacements (e.g., thiophene in ). Assess impact on solubility and target binding .
- In vitro screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) using MTT assays. Corrogate activity with LogP values to balance lipophilicity and membrane permeability .
- Pharmacophore modeling : Identify essential moieties (e.g., hydroxyethyl linker) using software like Schrödinger’s Phase. Validate with truncated analogs .
Basic: What are critical considerations for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Reagent quality : Use anhydrous solvents (DMF, THF) and store amines under nitrogen to prevent oxidation .
- Reaction monitoring : Employ real-time FTIR to track carbonyl (1690–1720 cm⁻¹) and amide (1650 cm⁻¹) bond formation .
- Purification protocols : Standardize column chromatography conditions (e.g., silica mesh size, gradient slope) and validate via melting point analysis (compare with literature data in ) .
Advanced: How can computational methods enhance the prediction of this compound’s physicochemical properties?
Methodological Answer:
- DFT calculations : Use Gaussian 16 to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- ADMET prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Adjust substituents to reduce toxicity (e.g., lower LogP) .
- Solubility modeling : Predict aqueous solubility via COSMO-RS and validate experimentally using shake-flask methods .
Advanced: What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-MS/MS. Compare half-life with structurally stable analogs .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks. Analyze crystallinity changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
